2-Amino-4-(4-bromophenyl)butanoic acid;hydrochloride
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Overview
Description
2-Amino-4-(4-bromophenyl)butanoic acid;hydrochloride is a chemical compound with the molecular formula C10H12BrNO2 It is a derivative of phenylalanine, an amino acid, and features a bromine atom attached to the phenyl ring
Scientific Research Applications
2-Amino-4-(4-bromophenyl)butanoic acid has several scientific research applications:
Safety and Hazards
The compound has been classified with the GHS07 pictogram and has the signal word "Warning" . Hazard statements associated with it include H302, H315, H319, and H335 . Precautionary statements include P261, P264, P270, P271, P280, P301+P312, P302+P352, P304+P340, P305+P351+P338, P312, P330, P332+P313, P337+P313, P362, P403+P233, P405, and P501 .
Mechanism of Action
Target of Action
Similar compounds have been known to interact with various receptors and enzymes in the body .
Mode of Action
It’s known that the compound can undergo nucleophilic substitution at c4 , which suggests that it might interact with its targets through a similar mechanism.
Biochemical Pathways
The compound’s ability to undergo nucleophilic substitution suggests that it might be involved in various biochemical reactions .
Pharmacokinetics
Similar compounds are known to have varying degrees of bioavailability depending on their chemical structure and the route of administration .
Result of Action
The compound’s ability to undergo nucleophilic substitution suggests that it might induce various molecular and cellular changes .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Amino-4-(4-bromophenyl)butanoic acid typically involves the bromination of phenylalanine derivatives. One common method starts with N-Boc-glutamic acid tert-butyl ester, which undergoes a series of reactions including radical decarboxylation to introduce the bromine atom .
Industrial Production Methods
Industrial production methods for this compound are not extensively documented. the synthesis generally involves large-scale bromination reactions under controlled conditions to ensure high yield and purity. The use of protective groups, such as tert-butyl esters, is crucial to prevent unwanted side reactions and racemization .
Chemical Reactions Analysis
Types of Reactions
2-Amino-4-(4-bromophenyl)butanoic acid undergoes various types of chemical reactions, including:
Nucleophilic Substitution: The bromine atom can be replaced by different nucleophiles such as nitrogen, oxygen, and sulfur nucleophiles.
Oxidation and Reduction: The compound can participate in oxidation and reduction reactions, although specific conditions and reagents for these reactions are less commonly documented.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include nitrogen, oxygen, and sulfur nucleophiles.
Oxidation and Reduction:
Major Products Formed
The major products formed from nucleophilic substitution reactions include various substituted amino acids and peptidomimetics .
Comparison with Similar Compounds
Similar Compounds
Uniqueness
2-Amino-4-(4-bromophenyl)butanoic acid is unique due to the presence of both an amino group and a bromine-substituted phenyl ring. This combination allows it to participate in a wide range of chemical reactions and makes it a valuable tool in synthetic chemistry and biological research .
Properties
IUPAC Name |
2-amino-4-(4-bromophenyl)butanoic acid;hydrochloride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12BrNO2.ClH/c11-8-4-1-7(2-5-8)3-6-9(12)10(13)14;/h1-2,4-5,9H,3,6,12H2,(H,13,14);1H |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
TWUYZTPCSCJSFG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1CCC(C(=O)O)N)Br.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13BrClNO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
294.57 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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